molecular formula C3HF5O B1581517 Pentafluoropropionaldehyde CAS No. 422-06-0

Pentafluoropropionaldehyde

Cat. No.: B1581517
CAS No.: 422-06-0
M. Wt: 148.03 g/mol
InChI Key: IRPGOXJVTQTAAN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluoropropionaldehyde can be synthesized through several methods. One common approach involves the reduction of pentafluoropropionic acid derivatives. For example, the reduction of pentafluoropropionic acid esters using sodium aluminum hydride in tetrahydrofuran (THF) followed by distillation from concentrated sulfuric acid can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods often utilize similar reduction reactions but are optimized for higher yields and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Pentafluoropropionaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form pentafluoropropionic acid.

    Reduction: The aldehyde group can be reduced to form pentafluoropropanol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Pentafluoropropionic acid.

    Reduction: Pentafluoropropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentafluoropropionaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which pentafluoropropionaldehyde exerts its effects depends on its chemical interactions. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to various chemical transformations. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetaldehyde: Contains three fluorine atoms and an aldehyde group.

    Hexafluoroacetone: Contains six fluorine atoms and a ketone group.

    Pentafluorobenzaldehyde: Contains five fluorine atoms and an aldehyde group attached to a benzene ring.

Uniqueness

Pentafluoropropionaldehyde is unique due to its specific arrangement of five fluorine atoms on a three-carbon chain with an aldehyde group. This structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications.

Properties

IUPAC Name

2,2,3,3,3-pentafluoropropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF5O/c4-2(5,1-9)3(6,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPGOXJVTQTAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195027
Record name Pentafluoropropionaldehyde
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Molecular Weight

148.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422-06-0
Record name 2,2,3,3,3-Pentafluoropropanal
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Record name Pentafluoropropionaldehyde
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Record name Pentafluoropropionaldehyde
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Record name Pentafluoropropionaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the reaction between pentafluoropropionaldehyde and enamines/imines in organic synthesis?

A1: Research indicates that this compound, similar to trifluoroacetaldehyde ethyl hemiacetal, can react with enamines and imines to yield beta-hydroxy-beta-pentafluoropropyl ketones []. This reaction pathway presents a valuable tool for incorporating the pentafluoropropyl group into organic molecules.

Q2: How does the reactivity of this compound compare to other halogenated aldehydes, such as trifluoroacetaldehyde and difluoroacetaldehyde, in reactions with enamines and imines?

A2: Studies demonstrate that this compound, alongside difluoroacetaldehyde ethyl hemiacetal, can effectively participate in reactions with enamines and imines to produce the corresponding beta-hydroxy ketones []. This suggests a similar reactivity pattern among these halogenated aldehydes, offering potential alternatives for synthesizing various fluorinated compounds.

Q3: Are there any computational studies investigating the conformational properties of this compound?

A3: Yes, theoretical calculations have been performed to determine the potential energy distributions and potential functions associated with the two rotors' internal rotation within the this compound molecule []. These studies contribute to a deeper understanding of the molecule's conformational preferences and dynamic behavior.

Q4: What insights can be gained from studying the dissociative electron capture process in this compound?

A4: Research has explored the dissociative electron capture mechanisms in this compound, along with other fluorinated aldehydes like trifluoroacetaldehyde and heptafluorobutyraldehyde []. Understanding these processes at a molecular level can shed light on the compound's behavior in electron-rich environments and its potential applications.

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